

# comparative analysis of IDP in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Intrinsically Disordered Proteins (IDPs) in Cancer Cell Lines

For researchers, scientists, and drug development professionals, understanding the nuances of how intrinsically disordered proteins (IDPs) function across different cancer cell lines is critical. These proteins, lacking a fixed three-dimensional structure, are central to many signaling pathways and cellular processes that are often dysregulated in cancer.[1][2] This guide provides a comparative analysis of key IDPs—c-Myc, p53, NUPR1, and BRCA1—across various cancer cell lines, supported by experimental data and detailed protocols.

## **Data Presentation**

The following tables summarize the expression and mutation status of these critical IDPs in a selection of commonly used cancer cell lines.

Table 1: Comparative Analysis of c-Myc Protein Expression in Various Cancer Cell Lines



| Cell Line                    | Cancer Type                     | c-Myc Expression<br>Level | Reference |
|------------------------------|---------------------------------|---------------------------|-----------|
| HL-60                        | Promyelocytic<br>Leukemia       | High                      | [3]       |
| HCT-116                      | Colorectal Carcinoma            | High                      | [3][4]    |
| Pa-1                         | Ovarian<br>Teratocarcinoma      | High                      | [3]       |
| K562                         | Chronic Myelogenous<br>Leukemia | High                      | [3]       |
| LAN-5                        | Neuroblastoma                   | Low                       | [3]       |
| OVCAR-3                      | Ovarian<br>Adenocarcinoma       | Undetectable              | [3]       |
| SKOV-3                       | Ovarian<br>Adenocarcinoma       | Low                       | [3]       |
| Normal Colon Mucosa<br>Cells | Normal Colon                    | Low                       | [4]       |

Table 2: Comparative Analysis of p53 Status in Colorectal Cancer Cell Lines



| Cell Line | p53 Status | Mutation Details                      | Reference |
|-----------|------------|---------------------------------------|-----------|
| HCT-116   | Wild-Type  | Functional p53                        | [5]       |
| RKO       | Wild-Type  | Functional p53                        | [5]       |
| SW480     | Mutant     | Missense mutation                     | [5]       |
| HT-29     | Mutant     | Missense mutation                     | [5]       |
| DLD-1     | Mutant     | Missense mutation                     | [5]       |
| LoVo      | Wild-Type  | Functional p53                        | [5]       |
| NCI-H716  | Mutant     | Truncating mutation                   | [5]       |
| CoCM1     | Mutant     | No p53 transcripts                    | [5]       |
| RCM1      | Mutant     | Truncating mutation (smaller protein) | [5]       |
| CC20      | Mutant     | Abnormal phosphorylation response     | [5]       |

Note: p53 status in cell lines can be complex and subject to revision. It is recommended to verify the status for specific experimental needs.[6][7][8]

Table 3: Comparative Analysis of BRCA1 Mutation Status in Breast Cancer Cell Lines



| Cell Line  | BRCA1 Status | Mutation<br>Details          | Consequence                                 | Reference |
|------------|--------------|------------------------------|---------------------------------------------|-----------|
| HCC1937    | Mutant       | 5382insC                     | Truncated, non-<br>functional protein       | [9][10]   |
| MDA-MB-436 | Mutant       | 5396 + 1G>A<br>(splice site) | Loss of nuclear<br>BRCA1 protein            | [9][10]   |
| SUM149PT   | Mutant       | 2288delT                     | Loss of nuclear<br>BRCA1 protein            | [9][10]   |
| SUM1315MO2 | Mutant       | 185delAG                     | Low transcript<br>and no nuclear<br>protein | [9][10]   |
| MCF-7      | Wild-Type    | No pathogenic mutations      | Expresses<br>nuclear BRCA1<br>protein       | [9][10]   |
| T-47D      | Wild-Type    | No pathogenic mutations      | Expresses<br>nuclear BRCA1<br>protein       | [9][10]   |

Table 4: Comparative Role of NUPR1 in Different Cancer Types



| Cancer Type                 | Role of NUPR1     | Observed Effects in Cell Lines                                                                                            | Reference |
|-----------------------------|-------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| Pancreatic Cancer           | Oncogenic         | Promotes development, protects from stress, induces chemoresistance.[11] Upregulated in response to metabolic stress.[12] | [2][11]   |
| Breast Cancer               | Oncogenic         | Upregulated in metastatic cells, induces chemoresistance.                                                                 | [2]       |
| Thyroid Cancer              | Oncogenic         | Implicated in progression.                                                                                                | [2]       |
| Brain Cancer                | Oncogenic         | Implicated in progression.                                                                                                | [2]       |
| Prostate Cancer             | Tumor Suppressive | Appears to have tumor-suppressive activity.                                                                               | [2]       |
| Hepatocellular<br>Carcinoma | Oncogenic         | Downregulation enhances sensitivity to sorafenib.                                                                         | [13]      |

# **Mandatory Visualization**

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate key signaling pathways and a typical experimental workflow for analyzing IDP expression.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The MYC oncogene the grand orchestrator of cancer growth and immune evasion -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of nuclear protein 1 (NUPR1) in cancer biology PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The c-myc protein is constitutively expressed at elevated levels in colorectal carcinoma cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Analysis of TP53 Mutation Status in Human Cancer Cell Lines: A Reassessment PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear protein 1 promotes pancreatic cancer development and protects cells from stress by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [comparative analysis of IDP in different cancer cell lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603084#comparative-analysis-of-idp-in-different-cancer-cell-lines]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com